The Structural and Pharmacological Blueprint of 6-(3,5-Dichlorophenyl)morpholin-3-one
The Structural and Pharmacological Blueprint of 6-(3,5-Dichlorophenyl)morpholin-3-one
Executive Summary
In contemporary medicinal chemistry, the morpholin-3-one scaffold has emerged as a privileged pharmacophore, offering a superior balance of metabolic stability, aqueous solubility, and hydrogen-bonding capacity compared to its piperidinone counterparts. This technical whitepaper deconstructs the structural identity, systematic IUPAC nomenclature, and synthetic methodology of 6-(3,5-dichlorophenyl)morpholin-3-one . Furthermore, we explore its critical application as a core intermediate in the development of potent inhibitors targeting the MDM2-p53 protein-protein interaction, a major frontier in targeted oncology.
Deconstructing the IUPAC Nomenclature
The systematic IUPAC name 6-(3,5-dichlorophenyl)morpholin-3-one provides an exact topological map of the molecule. As a Senior Application Scientist, I approach nomenclature not just as a naming convention, but as a blueprint for synthetic assembly.
According to the IUPAC Blue Book principles for heterocyclic systems :
-
The Core (Morpholine): The base structure is a six-membered saturated heterocycle containing oxygen and nitrogen. By Hantzsch-Widman rules, oxygen (Group 16) takes priority position 1, and numbering proceeds toward nitrogen (Group 15) to grant it the lowest possible locant (position 4).
-
The Oxidation State (-3-one): The suffix denotes a ketone at the C3 position. This transforms the adjacent amine into a cyclic amide (lactam), fundamentally altering the ring's basicity and transforming the NH into a critical hydrogen-bond donor.
-
The Substituent (6-(3,5-dichlorophenyl)): A phenyl ring substituted with two chlorine atoms at the meta positions (3 and 5) is attached to the C6 position of the morpholine ring.
-
Stereochemical Implications: The C6 carbon is a chiral center. Depending on the synthetic induction, the molecule exists as either the (6R) or (6S) enantiomer, a critical factor since biological targets like MDM2 exhibit strict stereospecificity.
Physicochemical Profiling
The physicochemical properties of this scaffold explain its utility in drug design. The substitution of a CH2 for an oxygen atom (moving from piperidinone to morpholinone) lowers lipophilicity and eliminates oxidative soft spots, improving the overall ADME profile.
| Property | Value | Mechanistic Causality / Relevance |
| Exact Mass | 245.0010 Da | Optimal for small-molecule drug design; well within Lipinski's limits. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Excellent membrane permeability; ensures high oral bioavailability. |
| Hydrogen Bond Donors | 1 (Lactam NH) | Critical for anchoring the molecule within the target protein's binding pocket. |
| Hydrogen Bond Acceptors | 2 (Lactam C=O, Ether O) | Facilitates solvent interactions and target binding orientation. |
| Calculated LogP | ~2.5 | Balanced lipophilicity; prevents non-specific binding while ensuring target affinity. |
| Rotatable Bonds | 1 | High structural rigidity minimizes entropic penalty upon target binding. |
Synthetic Methodology & Mechanistic Causality
The construction of the morpholin-3-one ring requires a precisely controlled two-step sequence: N-acylation followed by an intramolecular etherification. The protocol below is designed as a self-validating system.
Step 1: Regioselective N-Acylation
-
Procedure: Dissolve 2-amino-1-(3,5-dichlorophenyl)ethanol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Causality: The primary amine is significantly more nucleophilic than the secondary alcohol. However, cooling to 0 °C is critical to kinetically suppress competitive O-acylation. TEA acts as an acid scavenger, neutralizing the generated HCl to prevent protonation of the amine, which would otherwise halt the reaction.
Step 2: Base-Catalyzed Intramolecular Etherification
-
Procedure: Isolate the intermediate N-(2-(3,5-dichlorophenyl)-2-hydroxyethyl)-2-chloroacetamide. Dissolve in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 4 hours.
-
Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol. THF, a polar aprotic solvent, poorly solvates the resulting alkoxide, maximizing its nucleophilicity. This drives a highly favored 6-exo-tet cyclization (per Baldwin’s rules), where the alkoxide displaces the primary chloride via an intramolecular SN2 mechanism to close the morpholinone ring.
Fig 1: Two-step synthetic workflow for 6-(3,5-dichlorophenyl)morpholin-3-one via 6-exo-tet cyclization.
Analytical Validation Protocol
To ensure trustworthiness, the synthesis must be monitored using a self-validating analytical matrix.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The conversion of the intermediate to the final product is tracked via mass shift. The acyclic intermediate exhibits an m/z of ~282 [M+H]+. Upon cyclization, the mass shifts to m/z ~246 [M+H]+. This precise loss of 36 Da (corresponding to the elimination of HCl) definitively validates ring closure.
-
1H-NMR (CDCl3): Regiochemistry is confirmed by the proton shifts of the newly formed ring. The C2 protons (flanked by the ether oxygen and the carbonyl) will appear as a characteristic AB quartet around 4.2–4.4 ppm due to the rigid, puckered conformation of the morpholinone ring. The chiral C6 proton will present as a distinct doublet of doublets (dd) at ~4.7 ppm.
Pharmacological Relevance: The MDM2-p53 Axis
The 6-aryl-morpholin-3-one scaffold is not merely a structural curiosity; it is a critical pharmacophore in modern oncology. Specifically, it serves as the core for highly potent inhibitors of the MDM2-p53 protein-protein interaction .
The p53 tumor suppressor is often inactivated in cancers via overexpression of MDM2, an E3 ubiquitin ligase that binds to p53 and targets it for proteasomal degradation. Morpholinone derivatives competitively bind to the hydrophobic pocket of MDM2. The 3,5-dichlorophenyl moiety perfectly mimics the hydrophobic side chain of the Leu26 residue of p53, while the morpholinone core provides the exact spatial geometry required for the lactam NH to hydrogen-bond with the MDM2 backbone. This competitive inhibition prevents p53 degradation, stabilizing the protein and reactivating apoptotic pathways in tumor cells.
Fig 2: MDM2-p53 signaling pathway disruption by morpholinone-based competitive inhibitors.
References
-
International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." Royal Society of Chemistry, 2013. URL:[Link]
-
Gonzalez, Ana Z., et al. "Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction." Journal of Medicinal Chemistry, vol. 57, no. 6, 2014, pp. 2472-2488. URL:[Link]
